Elesclomol sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
874477-51-7 |
|---|---|
Molecular Formula |
C19H18N4Na2O2S2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
disodium;(1Z,3Z)-N,N'-bis(benzenecarbonothioyl)-N,N'-dimethylpropanedihydrazonate |
InChI |
InChI=1S/C19H20N4O2S2.2Na/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15;;/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25);;/q;2*+1/p-2 |
InChI Key |
HHPFQODLMOUEFM-UHFFFAOYSA-L |
SMILES |
CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+] |
Isomeric SMILES |
CN(/N=C(\[O-])/C/C(=N/N(C(=S)C1=CC=CC=C1)C)/[O-])C(=S)C2=CC=CC=C2.[Na+].[Na+] |
Canonical SMILES |
CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Molecular Mechanisms of Action of Elesclomol Sodium
Elesclomol (B1671168) Sodium as a Copper Ionophore
Elesclomol functions as a copper ionophore, facilitating the transport of copper ions across cellular membranes nih.govresearchgate.netmedchemexpress.commdpi.com. This ionophore activity is crucial for its mechanism of action mdpi.com.
Extracellular Copper Complexation and Cellular Uptake
Elesclomol binds to extracellular copper ions, specifically Cu(II), forming a complex researchgate.netmadrigalpharma.comacs.org. This complex formation is a critical initial step acs.org. The elesclomol-Cu(II) complex is lipophilic, which facilitates its uptake across the cell membrane researchgate.netmadrigalpharma.comacs.org. Research indicates that the complex formation with Cu(II) induces a conformational change in elesclomol, transitioning from a distorted structure to a more planar one, which enhances its cellular uptake acs.org. The Cu(II) complex of elesclomol is significantly more potent than complexes formed with other metal ions like nickel or platinum ncats.ioacs.orgwikipedia.org. For instance, the Cu(II) complex is reported to be 34 times more potent than the Ni(II) complex and 1040-fold more potent than the Pt(II) complex in reducing cell viability in certain cell lines ncats.ioacs.orgwikipedia.org.
Intracellular Copper Delivery Dynamics
Upon entering the cell as an elesclomol-Cu(II) complex, copper is delivered to intracellular compartments researchgate.netpnas.org. A key aspect of elesclomol's action is its selective transport of copper to the mitochondria nih.govresearchgate.netmdpi.comacs.orgsciopen.com. While elesclomol facilitates intracellular copper delivery, the precise mechanisms by which copper is released from the elesclomol complex and distributed to various cuproenzymes within different subcellular compartments are still being investigated pnas.org. Studies suggest that intracellular release of copper from elesclomol occurs both inside and outside of mitochondria pnas.org. After releasing copper, elesclomol can be effluxed from the cell, allowing it to continue shuttling extracellular Cu(II) into the cell nih.govmdpi.comacs.org.
Mitochondrial Targeting and Bioenergetic Disruption by Elesclomol Sodium
Elesclomol's selective targeting of mitochondria is central to its cytotoxic effects nih.govresearchgate.netnih.govmadrigalpharma.comsciopen.commdpi.complos.org. This targeting leads to significant disruption of mitochondrial function and cellular bioenergetics researchgate.netmadrigalpharma.com.
Localization of this compound-Copper Complex within Mitochondria
The elesclomol-copper complex preferentially localizes within the mitochondria nih.govresearchgate.netmdpi.comacs.orgsciopen.com. This selective accumulation of copper in mitochondria is a distinct characteristic of elesclomol compared to some other ionophores nih.gov. The rationale behind this specific mitochondrial targeting is linked to the metabolic state of cancer cells, which often exhibit a high reliance on mitochondrial metabolism nih.govresearchgate.netnih.govd-nb.info.
Redox Cycling of Copper and Reactive Oxygen Species (ROS) Generation
Once inside the mitochondria, the Cu(II) from the elesclomol complex undergoes reduction to Cu(I) researchgate.netmadrigalpharma.comresearchgate.net. This reduction is facilitated by the highly reducing environment of the mitochondria acs.org. Ferredoxin 1 (FDX1), a mitochondrial protein, plays a crucial role in reducing Cu(II) to the more toxic Cu(I) form nih.govresearchgate.netmedchemexpress.com. This redox cycling between Cu(II) and Cu(I) within the mitochondria is a key driver of reactive oxygen species (ROS) generation researchgate.netmadrigalpharma.commdpi.complos.orgresearchgate.netplos.orgfrontiersin.org. The accumulation of excessive ROS leads to oxidative stress, which can overwhelm the cell's antioxidant capacity and trigger cell death pathways like apoptosis and cuproptosis ncats.iocancer.govmedkoo.comnih.govmedchemexpress.complos.orgresearchgate.netplos.orgfrontiersin.orgnih.govfrontiersin.org. While elesclomol induces ROS production, studies have also explored whether inhibiting oxidative stress can fully abrogate elesclomol-mediated cell death, with some research suggesting it may not completely rescue cells under certain conditions mdpi.comfrontiersin.org.
Impact on Mitochondrial Electron Transport Chain Activity
Elesclomol's interaction within the mitochondria involves the electron transport chain (ETC) researchgate.netmadrigalpharma.comacs.orgplos.orgplos.org. While some research initially suggested a direct inhibition of the ETC madrigalpharma.complos.org, other studies propose that elesclomol primarily influences redox reactions associated with the ETC, leading to the generation of high levels of ROS within the organelle plos.orgplos.org. This disruption of electron flow down the ETC, rather than targeting a specific protein, appears to be a relevant mechanism plos.org. The impact on the ETC contributes to the disruption of mitochondrial energy production madrigalpharma.com. However, some findings indicate that elesclomol treatment may not significantly reduce basal or ATP-linked respiration directly targeting the ETC, but rather affects the spare respiratory capacity by inhibiting components of the tricarboxylic acid (TCA) cycle d-nb.info. Recent studies also highlight that elesclomol-induced cell death, including cuproptosis, is dependent on mitochondrial respiration nih.govfrontiersin.org. Copper accumulation triggered by elesclomol can directly bind to lipoylated components of the TCA cycle, leading to protein aggregation and destabilization of iron-sulfur cluster proteins, contributing to proteotoxic stress and cell death nih.gov.
Inhibition of NADH-Ubiquinone Oxidoreductase (Complex I)
Research indicates that elesclomol can inhibit the activity of NADH-Ubiquinone Oxidoreductase, also known as Complex I, a key enzyme in the mitochondrial electron transport chain (ETC). nih.govmdpi.com Studies using isolated mammalian mitochondria have demonstrated a dose-dependent inhibition of Complex I activity by the elesclomol-copper chelate. nih.gov This inhibition contributes to the disruption of normal mitochondrial respiration. mdpi.com
Mitochondrial Oxidative Phosphorylation Uncoupling
Beyond inhibiting specific ETC components, elesclomol has also been shown to act as a direct uncoupler of mitochondrial oxidative phosphorylation at higher concentrations in isolated mitochondria. nih.gov Uncoupling disrupts the proton gradient across the inner mitochondrial membrane, thereby affecting ATP synthesis. While some studies suggest elesclomol does not directly inhibit the ETC to reduce basal or ATP-linked respiration, it may significantly reduce the spare respiratory capacity by inhibiting components of the tricarboxylic acid (TCA) cycle. nih.gov However, other findings directly link elesclomol-copper chelate to the uncoupling of oxidative phosphorylation. nih.gov
Mitochondrial Membrane Potential Dissipation
Treatment with elesclomol can lead to the dissipation of the mitochondrial membrane potential (Δψm). nih.govcore.ac.uk This effect has been observed in various cell lines, including non-tumorigenic cells at higher concentrations and breast adenocarcinoma cells at much lower concentrations, suggesting differential sensitivity. nih.govmdpi.com The dissipation of Δψm is a critical event in the initiation of mitochondrial-mediated cell death pathways. core.ac.uk
Oxidative Stress Induction and Cellular Response to this compound
A hallmark of this compound's activity is its potent induction of oxidative stress within cells. acs.orgncats.iodrugbank.com This is primarily mediated by the rapid generation of reactive oxygen species (ROS), particularly within the mitochondria. madrigalpharma.commdpi.comacs.orgresearchgate.net
Cellular Oxidative Stress Threshold Exceedance
Elesclomol exploits the often-elevated basal levels of oxidative stress already present in many cancer cells. nih.govdrugbank.comnih.gov By further increasing ROS production, elesclomol pushes the oxidative stress levels beyond a critical threshold that cancer cells are unable to manage, overwhelming their antioxidant capacity. medkoo.comcancer.govdrugbank.com This selective vulnerability of cancer cells to increased oxidative stress contributes to elesclomol's preferential toxicity towards malignant cells compared to normal cells, which typically have lower basal ROS levels and greater antioxidant defenses. cancer.govdrugbank.com
Transcriptional Profile Characterization of Oxidative Stress Response
The induction of oxidative stress by elesclomol triggers a characteristic transcriptional response in treated cells. acs.orgnih.govresearchgate.net This involves the activation of redox-sensitive transcription factors such as Heat Shock Factor 1, MTF1, and Nrf2, which regulate genes involved in the response to oxidative stress, including heat shock proteins (HSPs) and metallothioneins (MTs). researchgate.netpsu.edu The induction of both heat shock and metallothionein (B12644479) genes is considered a signature transcriptional profile indicative of oxidative stress. psu.edu Inhibition of oxidative stress by antioxidants like N-acetylcysteine has been shown to block the induction of this gene transcription profile by elesclomol, further supporting the role of ROS in mediating this response. acs.orgresearchgate.net
This compound-Induced Programmed Cell Death Pathways
The culmination of elesclomol's effects on mitochondrial function and oxidative stress is the induction of programmed cell death in susceptible cells. cancer.govmadrigalpharma.comdrugbank.com While initially recognized for triggering apoptosis, recent research has also highlighted the role of a distinct form of cell death known as cuproptosis. nih.govresearchgate.netspringermedizin.de
Elesclomol is a potent inducer of apoptosis in cancer cells, with the induction of the mitochondrial apoptosis pathway being observed relatively rapidly after treatment. medkoo.commadrigalpharma.comdrugbank.com The generation of excessive ROS is considered a primary mechanism responsible for this proapoptotic activity. acs.orgresearchgate.net Inhibition of ROS production by antioxidants can block elesclomol-induced apoptosis. acs.orgresearchgate.net
More recently, elesclomol has been identified as an inducer of cuproptosis, a novel form of copper-dependent cell death distinct from other programmed cell death pathways like apoptosis, ferroptosis, pyroptosis, and necroptosis. nih.govresearchgate.net Elesclomol-induced cuproptosis is dependent on mitochondrial respiration and involves the accumulation of copper within mitochondria. nih.gov This leads to the aggregation of lipoylated proteins, particularly dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the mitochondrial TCA cycle, and the destabilization of iron-sulfur (Fe-S) cluster proteins. nih.govnih.gov FDX1 plays a crucial role in this process by reducing Cu(II) to Cu(I), which facilitates the lipoylation and aggregation of enzymes like DLAT. nih.govnih.gov
Research Findings Summary:
| Mechanism/Effect | Key Findings | References |
| Copper-dependent activity | Forms a potent complex with Cu(II); activity is significantly higher with copper than nickel or platinum. acs.orgncats.iowikipedia.org Transports copper into mitochondria. nih.govmadrigalpharma.comresearchgate.net | nih.govmadrigalpharma.comacs.orgncats.iowikipedia.orgresearchgate.net |
| Inhibition of Complex I | Dose-dependent inhibition of mitochondrial NADH-Ubiquinone Oxidoreductase activity observed in isolated mitochondria. nih.gov | nih.govmdpi.com |
| Mitochondrial Oxidative Phosphorylation | Can act as a direct uncoupler of oxidative phosphorylation at higher concentrations in isolated mitochondria. nih.gov May reduce spare respiratory capacity. nih.gov | nih.govnih.gov |
| Mitochondrial Membrane Potential Dissipation | Induces rapid and substantial increase in mitochondrial superoxide (B77818) levels and dissipation of mitochondrial membrane potential. nih.gov Observed in various cell lines. nih.govmdpi.com | nih.govmdpi.comcore.ac.uk |
| ROS Generation | Rapid generation of reactive oxygen species, primarily in mitochondria. madrigalpharma.commdpi.comacs.orgresearchgate.net Mediated by redox cycling of copper. nih.gov | nih.govmadrigalpharma.commdpi.comacs.orgresearchgate.net |
| Oxidative Stress Threshold | Exploits elevated basal ROS in cancer cells, pushing levels beyond a critical threshold for survival. cancer.govnih.govdrugbank.comnih.gov Spares normal cells at similar doses. cancer.govdrugbank.com | cancer.govnih.govdrugbank.comnih.gov |
| Transcriptional Response | Induces a signature transcriptional profile characteristic of oxidative stress, involving HSPs and MTs. acs.orgnih.govresearchgate.netpsu.edu Blocked by antioxidants. acs.orgresearchgate.netpsu.edu | acs.orgnih.govresearchgate.netpsu.edu |
| Programmed Cell Death (Apoptosis) | Triggers mitochondrial-induced apoptosis. medkoo.comcancer.govmadrigalpharma.comdrugbank.com ROS generation is the primary mechanism for proapoptotic activity. acs.orgresearchgate.net Blocked by antioxidants. acs.orgresearchgate.net | medkoo.comcancer.govmadrigalpharma.comacs.orgdrugbank.comresearchgate.net |
| Programmed Cell Death (Cuproptosis) | Induces a novel form of copper-dependent cell death. nih.govresearchgate.netresearchgate.net Relies on mitochondrial respiration and copper accumulation. nih.gov Involves DLAT aggregation and Fe-S loss. nih.govnih.gov | nih.govresearchgate.netnih.govresearchgate.net |
Apoptosis Induction via Mitochondrial Pathway
Elesclomol is known to induce oxidative stress in cancer cells by increasing the levels of reactive oxygen species (ROS) madrigalpharma.comdrugbank.comnih.gov. Cancer cells generally operate at a higher basal level of oxidative stress and have a reduced capacity to handle additional ROS compared to normal cells cancer.govdrugbank.com. Elesclomol, particularly in its complex with copper, facilitates the uptake of copper into cells and promotes a redox reaction where Cu(II) transitions to Cu(I) madrigalpharma.com. This redox cycling leads to the generation of ROS, such as hydrogen peroxide cancer.govmadrigalpharma.com.
The excessive accumulation of ROS induced by elesclomol can push cancer cells beyond a critical threshold, overwhelming their antioxidant defenses and triggering programmed cell death cancer.govdrugbank.com. This process primarily involves the mitochondrial apoptosis pathway madrigalpharma.comdrugbank.com. Within the first six hours of elesclomol application, the triggering of the mitochondrial apoptosis pathway can be observed drugbank.com. The increased ROS levels can lead to an increase in pro-apoptotic factors, a decrease in anti-apoptotic factors, and the opening of mitochondrial membrane pores, ultimately initiating apoptosis madrigalpharma.com. The induction of mitochondrial oxidative stress and subsequent apoptosis through the Cu(II)-Cu(I) redox cycling process is a well-established mechanism of elesclomol nih.gov.
Identification and Characterization of Cuproptosis
Recent research has identified cuproptosis as a distinct mechanism of cell death induced by elesclomol mdpi.comnih.govnih.govpnas.orgrsc.orgnih.govresearchgate.netoup.com. Cuproptosis is a copper-dependent form of programmed cell death that is different from other known modalities like apoptosis, ferroptosis, pyroptosis, and necroptosis nih.govrsc.orgoup.com.
Copper-Dependent Cell Death Mechanisms
Elesclomol's cytotoxicity is significantly dependent on its ability to transport extracellular copper into cells mdpi.comresearchgate.net. Elesclomol forms a 1:1 complex with Cu(II) extracellularly, which is then transported into the cell nih.govnih.govspringermedizin.de. Unlike some other copper ionophores, elesclomol leads to a selective enrichment of copper within the mitochondria springermedizin.de.
Excessive intracellular copper, particularly within the mitochondria, plays a crucial role in inducing cuproptosis mdpi.comrsc.org. Copper ions can interact with lipoylated proteins, particularly those involved in the mitochondrial tricarboxylic acid (TCA) cycle, leading to their abnormal aggregation mdpi.comnih.govrsc.org. This aggregation of lipoylated proteins, such as dihydrolipoamide S-acetyltransferase (DLAT), is a major inducer of elesclomol-mediated cell death nih.govnih.govspringermedizin.de. The direct binding between Cu(I) and lipoylated DLAT ultimately leads to its oligomerization springermedizin.de.
Interaction with Ferredoxin 1 (FDX1) and Fe-S Cluster Biosynthesis
Ferredoxin 1 (FDX1), a mitochondrial protein, has been identified as a key player in elesclomol-induced cuproptosis medchemexpress.commdpi.commdpi.compnas.orgrsc.orgnih.govspringermedizin.debiorxiv.orgnih.govbiorxiv.org. Elesclomol specifically binds to FDX1 medchemexpress.combiorxiv.orgnih.govbiorxiv.org.
FDX1 is essential for releasing copper within mitochondria and making it bioavailable pnas.org. It catalyzes the reduction of Cu(II) to the more toxic Cu(I) mdpi.comnih.govnih.govspringermedizin.deresearchgate.net. This reduction is crucial for elesclomol's anticancer activity and its ability to induce oxidative stress madrigalpharma.com.
Furthermore, FDX1 is a critical component in the mitochondrial iron-sulfur (Fe-S) cluster biosynthesis pathway, acting as a reductant required for the assembly of Fe-S clusters springermedizin.debiorxiv.orgnih.govbiorxiv.orgresearchgate.net. Elesclomol's specific binding to FDX1 inhibits its natural function in Fe-S cluster biosynthesis biorxiv.orgnih.govresearchgate.net. This inhibition is thought to occur by disrupting the interaction between FDX1 and cysteine desulfurase, decreasing electron transfer and ultimately inhibiting Fe-S cluster assembly biorxiv.orgbiorxiv.org. The loss of Fe-S cluster proteins also contributes to the proteotoxic stress induced by elesclomol and copper accumulation nih.govrsc.orgspringermedizin.de.
The interaction between elesclomol-Cu(II) and FDX1 leads to the oxidation of FDX1 and the production of Cu(I) nih.gov. This process supports a model where the Cu(II)-elesclomol complex directly binds and inhibits FDX1's role in the Fe-S cluster biosynthesis pathway nih.gov.
Other Cell Death Modalities
While apoptosis and cuproptosis are significant mechanisms, elesclomol may also be involved in other cell death modalities. Some studies suggest that elesclomol-Cu can increase ROS levels, which could exacerbate cellular damage and potentially contribute to other pathways like ferroptosis, although cuproptosis primarily results from protein aggregation rather than ROS production in some contexts nih.gov. However, the crosstalk mechanisms between cuproptosis and other forms of cell death require further investigation nih.gov.
Copper overload has also been revealed to induce endoplasmic reticulum (ER) stress, potentially leading to caspase-independent paraptotic death nih.gov. Additionally, it has been found to target the ubiquitin-proteasome system nih.gov.
Modulation of Cell Cycle Progression by this compound
Beyond inducing cell death, elesclomol has also been observed to modulate cell cycle progression.
G1 Cell Cycle Arrest
Treatment with elesclomol or the elesclomol-Cu(II) complex has been shown to cause a G1 cell cycle arrest in various cell lines, including synchronized Chinese hamster ovary (CHO) cells and ovarian melanoma cells nih.govresearchgate.net. This arrest in the G1 phase indicates that the compound can halt cell growth and proliferation at this specific checkpoint researchgate.net.
| Compound Name | PubChem CID |
| Elesclomol | 300471 |
| This compound | Not listed separately in search results, typically refers to the sodium salt of Elesclomol (CID 300471) |
| Copper | 23978 |
| Ferredoxin 1 (FDX1) | 11480404 |
| DLAT | 1809 |
| Paclitaxel (B517696) | 36314 |
| Disulfiram | 3117 |
| N-acetylcysteine | 1207 |
| Bortezomib (B1684674) | 387190 |
| Cisplatin (B142131) | 2751 |
| Vemurafenib (B611658) | 42615060 |
| 5-fluorouracil | 3385 |
Data Table: Elesclomol's Effects on Cell Cycle in Specific Cell Lines
| Cell Line | Elesclomol Concentration | Treatment Duration | Observed Effect | Source |
| Synchronized Chinese Hamster Ovary (CHO) cells | Not specified | Several hours | G1 cell cycle arrest | nih.govresearchgate.net |
| Human Erythroleukemic K562 cells | Not specified | Several hours | Rapid halt in cell growth, followed by loss of viability | researchgate.net |
| Ovarian Melanoma OMM1 cells | 100 nM | 24 hours | G0/G1 phase arrest (p < 0.05) | researchgate.net |
| Ovarian Melanoma OMM2.3 cells | 100 nM | 24 hours | G0/G1 phase arrest (p < 0.05) | researchgate.net |
| LNCaP cells (Prostate cancer) | 30 µM | 24 hours | Accumulation in G1 phase | tandfonline.com |
DNA Damage Induction and Repair Pathway Perturbation
The prevailing view regarding elesclomol's mechanism of action is its role as an oxidative stress inducer. researchgate.netspringermedizin.denih.govcancer.govdrugbank.com Elesclomol, particularly in complex with copper (Cu(II)-elesclomol), is understood to generate excessive levels of reactive oxygen species (ROS) within cancer cells. researchgate.netspringermedizin.decancer.govdrugbank.commedchemexpress.comresearchgate.netaptiwfn.commdpi.com This increase in intracellular ROS can lead to cellular damage, including potential damage to DNA. researchgate.netspringermedizin.denih.gov
Studies have indicated that elesclomol and its Cu(II) complex can induce DNA double-strand breaks in certain cell lines, such as human erythroleukemic K562 cells. researchgate.netmedchemexpress.com This suggests that a component of their cytotoxicity may be exerted through the direct damage of DNA. researchgate.netmedchemexpress.com Furthermore, research has found that elesclomol-induced cellular damage involves not only DNA damage but also cell cycle arrest. researchgate.netspringermedizin.denih.gov Specifically, treatment with elesclomol or Cu(II)-elesclomol has been shown to cause a G1 cell cycle block in synchronized Chinese hamster ovary cells. researchgate.net Cell cycle arrest, particularly at the G1 phase, is a common response to DNA damage, allowing cells time to activate repair mechanisms before replication.
Beyond direct damage, there is evidence suggesting that elesclomol may also perturb DNA repair pathways. Some studies have found that elesclomol-induced cell death involves DNA damage and cell cycle arrest. researchgate.netspringermedizin.denih.gov Interestingly, breast cancer cells with compromised ability to repair oxidative DNA damage, such as those with BRCA1 mutations or of the basal-like subtype, exhibit selective sensitivity to elesclomol. nih.gov This observation supports the idea that elesclomol produces elevated levels of oxidative DNA damage, which these repair-deficient cells are less able to overcome, leading to increased sensitivity. nih.gov
In addition to inducing DNA damage, Cu(II)-elesclomol has been reported to weakly inhibit DNA topoisomerase I. researchgate.netmedchemexpress.com DNA topoisomerase I is an enzyme crucial for regulating DNA supercoiling during processes like replication and transcription; its inhibition can lead to DNA strand breaks.
Preclinical Biological Activity and Selectivity of Elesclomol Sodium
Differential Sensitivity Profiles of Elesclomol (B1671168) Sodium in Cell Lines
Elesclomol sodium exhibits differential sensitivity across various cell lines, a phenomenon attributed in part to the distinct metabolic landscapes of these cells. Cancer cells, often operating under increased metabolic demand, tend to have elevated basal levels of reactive oxygen species (ROS) compared to normal cells. This inherent difference contributes to their selective vulnerability to agents that further increase oxidative stress.
Cancer cells commonly display elevated basal levels of intracellular ROS due to factors such as aberrant metabolic activity, oncogene activation, and the tumor microenvironment. medchemexpress.comoncotarget.com While a moderate increase in ROS can support cell proliferation and survival, pushing ROS levels beyond a critical threshold can trigger programmed cell death, such as apoptosis. medchemexpress.comoncotarget.com Elesclomol is known to rapidly increase oxidative stress inside cancer cells. drugbank.com This prolonged elevation of ROS can cause the cells to exceed a critical breaking point, leading to apoptosis. drugbank.com This mechanism exploits the already heightened oxidative stress state in cancer cells, making them more susceptible to elesclomol-induced damage than normal cells. medchemexpress.comdrugbank.com Studies have shown that inhibiting oxidative stress with antioxidants like N-acetylcysteine can block the induction of gene transcription and apoptosis by elesclomol, indicating that ROS generation is a primary mechanism for its proapoptotic activity. acs.org
A key aspect of this compound's preclinical profile is its observed selective toxicity towards cancer cells compared to normal, non-transformed cells. drugbank.comspringermedizin.defrontiersin.org Normal cells typically have lower basal ROS levels and a greater capacity to manage oxidative stress, rendering them less sensitive to the ROS-inducing effects of elesclomol. medchemexpress.comdrugbank.com Studies have reported that elesclomol has little to no impact on normal cells at concentrations that significantly affect cancer cells. drugbank.com For example, human peripheral blood mononuclear cells (PBMCs) were unaffected at concentrations that demonstrated significant killing effects on cancer cells. springermedizin.de While some studies have indicated that higher concentrations of elesclomol can affect mitochondrial function and increase ROS production in normal mammalian cells, the selective toxicity towards cancer cells at relevant concentrations appears to be a consistent observation in preclinical settings. springermedizin.de
This compound in Preclinical Oncological Models
Preclinical studies using in vitro oncological models have provided significant insights into the anti-proliferative and cytotoxic efficacy of this compound.
This compound has demonstrated potent anti-proliferative and cytotoxic effects in a variety of cancer cell lines, often in a concentration-dependent manner. mdpi.com Its activity is closely linked to its ability to transport copper ions into cells, particularly mitochondria, leading to the generation of ROS and disruption of mitochondrial function. acs.orgspringermedizin.denih.govnih.govaptiwfn.comnih.gov
Elesclomol has shown antitumor activity against a broad range of cancer cell types in vitro. medchemexpress.commdpi.com Studies have investigated its effects on various lineages, including breast adenocarcinoma, ovarian cancer, lung cancer, melanoma, and leukemia cell lines. medchemexpress.comoncotarget.comnih.govnih.govmdpi.comresearchgate.netresearchgate.net For instance, elesclomol has demonstrated potent killing effects on cisplatin-resistant lung cancer cells and melanoma cells. nih.gov It has also shown significant inhibitory effects on cancer stem cells and cells with lower glycolytic activity, often linked to enhanced mitochondrial metabolism. springermedizin.denih.gov Research in gynecologic cancer cell lines has indicated that ARID1A-mutant cell lines are more sensitive to elesclomol treatment compared to ARID1A-wildtype cells. oncotarget.comresearchgate.net
The anti-proliferative and cytotoxic effects of this compound are typically observed to be concentration-dependent. nih.gov In vitro studies using assays such as MTT and clonogenic assays have assessed the survival and proliferation of cancer cells exposed to varying concentrations of elesclomol. researchgate.netnih.gov For example, studies on breast cancer cell lines like MCF7 and MDA-MB-231 have shown that elesclomol induces concentration-dependent cytotoxicity. nih.gov Clonogenic assays have further demonstrated that elesclomol reduces the colony-forming ability of these cells in a concentration-dependent manner. researchgate.net While elesclomol alone can exhibit significant activity, its effects can be enhanced when used in combination with other agents, such as glycolytic inhibitors, leading to greater cytotoxic and anti-proliferative effects at specific concentrations. mdpi.comresearchgate.netnih.gov
Below is a table summarizing some reported in vitro sensitivity data (IC50 values) for elesclomol across different cancer cell lines:
| Cell Line | Cancer Type | Elesclomol IC50 (nM) | Source |
| SK-MEL-5 | Melanoma | 24 | medchemexpress.comnih.gov |
| HL-60 | Acute Myeloid Leukemia | 9 | medchemexpress.comnih.gov |
| MCF-7 | Breast Adenocarcinoma | 110 | medchemexpress.comnih.gov |
| SMOV2 | Ovarian Cancer | Data available in source, specific value not extracted | researchgate.net |
| IGROV1 | Ovarian Cancer | Data available in source, specific value not extracted | researchgate.net |
| OVCA432 | Ovarian Cancer | Data available in source, specific value not extracted | researchgate.net |
Note: IC50 values can vary depending on the specific experimental conditions, cell line characteristics, and assay used.
Further detailed research findings often involve specific cell lines and experimental setups, providing quantitative data on cell viability, apoptosis induction, and ROS levels at different elesclomol concentrations. For example, a study on A549 cells showed negligible impact on viability at 50 ng/mL elesclomol alone after 24 hours, while higher concentrations (100 and 1000 ng/mL) showed decreased viability. acs.org
In Vivo Anti-Tumor Activity in Xenograft Models
Preclinical studies utilizing human tumor xenograft models have demonstrated the anti-tumor activity of elesclomol. Elesclomol has shown activity against a broad range of cancer cell types in these models. ncats.iomdpi.comencyclopedia.pub In some preclinical models, while elesclomol alone did not significantly affect tumor growth, co-administration with paclitaxel (B517696) resulted in a synergistic reduction in tumor growth. rsc.org Elesclomol has been shown to substantially enhance the efficacy of chemotherapeutic agents like paclitaxel in human tumor xenograft models. mdpi.comencyclopedia.pub
Synergistic Interactions of this compound
Research has explored the potential of this compound to act synergistically with other therapeutic agents, particularly conventional anti-cancer drugs and glycolytic inhibitors. This synergistic potential is often linked to elesclomol's mechanism of inducing oxidative stress and targeting mitochondrial metabolism.
Combinatorial Effects with Conventional Anti-Cancer Agents in Preclinical Models
In preclinical models, elesclomol has demonstrated synergistic anti-tumor activity when combined with conventional chemotherapeutic agents such as paclitaxel and docetaxel. mdpi.comencyclopedia.pub This enhancement of efficacy with minimal additional toxicity has been observed against a broad range of cancer cell types. ncats.iodrugbank.commadrigalpharma.comencyclopedia.pub The hypothesis is that the increase in oxidative stress induced by elesclomol lowers the threshold at which traditional cytotoxic agents can effectively kill cancer cells. mdpi.comnih.gov
Table 1: Preclinical Synergistic Activity of Elesclomol with Conventional Agents
| Conventional Agent | Cancer Type (Preclinical Model) | Observed Effect | Source |
| Paclitaxel | Various (Human tumor xenografts) | Substantially enhanced efficacy, synergistic anti-tumor activity | mdpi.comencyclopedia.pubrsc.org |
| Docetaxel | Various (Preclinical models) | Synergistic anti-tumor activity | mdpi.comencyclopedia.pub |
Enhanced Efficacy with Glycolytic Inhibitors
The combination of elesclomol with glycolytic inhibitors has emerged as a promising strategy, particularly in targeting the metabolic plasticity of cancer cells. mdpi.comspringermedizin.denih.gov
Targeting Metabolic Plasticity
Cancer cells exhibit significant metabolic plasticity, allowing them to shift between glycolysis and mitochondrial oxidative phosphorylation to meet their energy demands and adapt to varying conditions, including the presence of therapeutic agents. mdpi.comresearchgate.netnih.govmdpi.com This plasticity can contribute to drug resistance. mdpi.comresearchgate.netnih.gov Elesclomol primarily targets mitochondrial metabolism. springermedizin.denih.govresearchgate.netnih.gov By combining elesclomol with inhibitors of glycolysis, a dual metabolic attack can be mounted, potentially overcoming the ability of cancer cells to rely solely on one pathway for survival. mdpi.comnih.govresearchgate.net This strategy aims to inhibit both major ATP-producing pathways simultaneously. mdpi.comnih.govresearchgate.net
Impact on ATP Production Pathways
However, the rationale for combining elesclomol with glycolytic inhibitors is based on the principle of targeting both major energy-producing routes. By inhibiting glycolysis with agents like 2-deoxy-D-glucose (2DG) or 3-bromopyruvate (B3434600) (3BP), cancer cells may become more reliant on mitochondrial metabolism, thereby increasing their vulnerability to elesclomol. mdpi.comspringermedizin.denih.gov Preclinical studies have shown that the combination of elesclomol with glycolytic inhibitors significantly enhances the cytotoxic and antiproliferative effects on breast cancer cells compared to single-agent treatment. mdpi.comnih.gov
Table 2: Enhanced Cytotoxicity of Elesclomol in Combination with Glycolytic Inhibitors (In Vitro)
| Elesclomol Concentration | Glycolytic Inhibitor | Inhibitor Concentration | Cancer Cell Line | Observed Effect (Cytotoxicity/Proliferation) | Source |
| Varied | 2-Deoxy-D-glucose (2DG) | Varied | MCF7 (Breast Adenocarcinoma) | Significantly enhanced cytotoxic and antiproliferative effects | mdpi.comnih.gov |
| Varied | 2-Deoxy-D-glucose (2DG) | Varied | MDA-MB-231 (Breast Adenocarcinoma) | Significantly enhanced cytotoxic and antiproliferative effects | mdpi.comnih.gov |
| Varied | 3-Bromopyruvate (3BP) | Varied | MCF7 (Breast Adenocarcinoma) | Significantly enhanced cytotoxic and antiproliferative effects | mdpi.comnih.gov |
| Varied | 3-Bromopyruvate (3BP) | Varied | MDA-MB-231 (Breast Adenocarcinoma) | Significantly enhanced cytotoxic and antiproliferative effects | mdpi.comnih.gov |
This compound in Drug Resistance Modulation
Elesclomol has shown potential in overcoming drug resistance in various cancer types. Studies have indicated that cancer cells resistant to conventional chemotherapeutic agents and molecularly targeted drugs are often associated with metabolic reprogramming, frequently involving an upregulation of mitochondrial metabolism. springermedizin.denih.gov Given that elesclomol targets mitochondrial metabolism, it can be particularly effective against such resistant cells. springermedizin.denih.govresearchgate.netnih.gov
Elesclomol has demonstrated potent killing effects on cisplatin-resistant lung cancer cells and melanoma cells. springermedizin.denih.gov It has also shown cytotoxicity against vemurafenib-resistant melanoma cells and PI inhibitor-resistant breast cancer cells, which is linked to enhanced mitochondrial metabolism in these resistant populations. springermedizin.denih.gov Furthermore, 5-fluorouracil-resistant colon cancer cells and cisplatin-resistant hepatocellular carcinoma and ovarian cancer cells, which also exhibit enhanced mitochondrial metabolism, may be susceptible to elesclomol. springermedizin.de The ability of elesclomol to induce cell death in drug-resistant cancers suggests that targeting copper metabolism and inducing cuproptosis could be a valuable strategy to overcome resistance. oaepublish.com
Table 3: Elesclomol Activity Against Drug-Resistant Cancer Cells (Preclinical)
| Drug Resistance | Cancer Type | Observed Effect | Associated Mechanism | Source |
| Cisplatin (B142131) | Lung Cancer | Potent killing effect | Increased mitochondrial respiration, impeding ROS clearance | springermedizin.denih.govnih.gov |
| Cisplatin | Melanoma | Potent killing effect | Not explicitly stated in source, but likely linked to mitochondrial metabolism/ROS | springermedizin.denih.gov |
| Cisplatin | Hepatocellular Carcinoma | Susceptibility | Enhanced mitochondrial metabolism | springermedizin.de |
| Cisplatin | Ovarian Cancer | Susceptibility | Enhanced mitochondrial metabolism | springermedizin.de |
| Vemurafenib (B611658) | Melanoma | Cytotoxicity | Upregulation of mitochondrial metabolism | springermedizin.denih.gov |
| PI Inhibitor | Breast Cancer | Cytotoxicity | Upregulation of mitochondrial metabolism | springermedizin.denih.gov |
| 5-Fluorouracil | Colon Cancer | High sensitivity | Enhanced mitochondrial metabolism | springermedizin.de |
Activity against Cancer Stem Cells
Preclinical studies suggest that elesclomol exhibits activity against cancer stem cells (CSCs). CSCs are often characterized by enhanced mitochondrial metabolism nih.govresearchgate.netspringermedizin.de. Elesclomol has demonstrated significant toxicity to cells, including cancer stem cells, that heavily rely on mitochondrial metabolism nih.govresearchgate.netspringermedizin.de. This suggests a potential therapeutic avenue for targeting these often treatment-resistant cell populations.
Overcoming Resistance to Other Therapeutic Modalities in Preclinical Models
Elesclomol has shown promise in preclinical models for overcoming resistance to various anticancer drugs. Studies have indicated that cancer cells that develop resistance to conventional chemotherapeutic agents, such as cisplatin and paclitaxel, or molecularly targeted drugs, are often associated with metabolic reprogramming that enhances mitochondrial metabolism nih.govresearchgate.netoaepublish.com. Elesclomol has been found to have a potent killing effect on cisplatin-resistant lung cancer and melanoma cells, vemurafenib-resistant melanoma cells, and PI inhibitor-resistant breast cancer cells nih.gov. This effect is linked to the upregulation of mitochondrial metabolism in these resistant cells nih.gov.
For instance, a subset of slow-cycling melanoma cells characterized by high expression of JARID1B exhibit inherent resistance to drugs like vemurafenib or cisplatin. These cells possess elevated mitochondrial metabolism, making them effectively targeted by elesclomol, which also reversed their enrichment caused by cisplatin monotherapy in preclinical settings nih.gov. Furthermore, studies have suggested that cancer cells resistant to proteasome inhibition were selectively sensitive to elesclomol mdpi.com. Elesclomol significantly potentiated the activity of the proteasome inhibitor bortezomib (B1684674) in multiple myeloma orthotopic mouse models mdpi.comwindows.net.
Preclinical data have suggested that elesclomol increases oxidative stress and enhances sensitivity to cytotoxic agents nih.govnih.gov. While clinical trials have had mixed results, preclinical findings support the potential of combining elesclomol with other therapies to overcome drug resistance oaepublish.comnih.gov.
Role of Mitochondrial Metabolism in this compound Sensitivity in Resistant Models
The sensitivity of cancer cells to this compound is closely related to their dependence on mitochondrial metabolism nih.govresearchgate.netspringermedizin.de. Elesclomol targets mitochondrial metabolism, and cells with high mitochondrial metabolic activity are particularly sensitive to its effects nih.govoaepublish.com. This dependence is a key factor in why elesclomol can be effective against certain drug-resistant cancer cells that have shifted their energy production towards mitochondrial oxidative phosphorylation nih.govresearchgate.netspringermedizin.deoaepublish.com.
Studies have shown that cisplatin-resistant lung cancer cells, which exhibit enhanced mitochondrial metabolism, are more sensitive to elesclomol than their parental, non-resistant counterparts researchgate.net. Elesclomol treatment increased ROS levels in these resistant cells, a phenomenon partially reversed by antioxidants, indicating the role of oxidative damage nih.gov. The enhanced mitochondrial metabolism in these resistant cells leads to increased ROS production, making them more vulnerable to the additional oxidative stress induced by elesclomol researchgate.net.
Furthermore, research into adaptation to proteotoxic stress has revealed that a metabolic shift resulting in increased mitochondrial metabolism significantly enhanced sensitivity to elesclomol, in some cases by as much as 1,000-fold in certain cell lines windows.net. This increased sensitivity was specific to elesclomol and other compounds affecting mitochondrial function or copper binding windows.net. This highlights that the metabolic state of the cancer cell, particularly its reliance on mitochondrial respiration, is a crucial determinant of sensitivity to elesclomol.
The mechanism involves elesclomol transporting extracellular copper ions into the cell, a process highly dependent on extracellular copper levels researchgate.net. Once inside, elesclomol facilitates the transport of copper to the mitochondria, where it can disrupt the electron transport chain and lead to increased ROS generation madrigalpharma.compnas.orgpnas.org. Recent research also suggests that elesclomol-mediated cytotoxicity involves cuproptosis, a novel form of programmed cell death that relies on copper ionophores to import copper and targets protein lipoylation mediated by FDX1 researchgate.netoaepublish.comwindows.netpnas.org. FDX1, a mitochondrial reductase, has been identified as essential for releasing copper from the elesclomol-copper complex within the mitochondria, making it bioavailable and contributing to elesclomol's cytotoxic effects windows.netpnas.org.
The following table summarizes some preclinical findings related to this compound's activity in resistant models:
| Cancer Cell Type (Resistance) | Observed Effect of this compound | Link to Mitochondrial Metabolism | Source(s) |
| Cisplatin-resistant lung cancer cells | Potent killing effect, increased ROS. | Enhanced mitochondrial metabolism in resistant cells. | nih.govresearchgate.netspringermedizin.de |
| Cisplatin-resistant melanoma cells | Potent killing effect. | Enhanced mitochondrial metabolism in resistant cells. | nih.govspringermedizin.de |
| Vemurafenib-resistant melanoma cells | Potent killing effect. | Upregulation of mitochondrial metabolism in resistant cells. | nih.govspringermedizin.de |
| PI inhibitor-resistant breast cancer cells | Potent killing effect, enhanced sensitivity to PI. | Upregulation of mitochondrial metabolism in resistant cells. | nih.govspringermedizin.dewindows.net |
| Proteasome inhibitor-resistant cells | Selective sensitivity, potentiated activity of bortezomib in models. | Adaptation to proteotoxic stress involves increased mitochondrial metabolism. | mdpi.comwindows.net |
| JARID1B-high melanoma cells (resistant to vemurafenib/cisplatin) | Effectively targeted, reversed enrichment by cisplatin monotherapy. | Elevated mitochondrial metabolism. | nih.gov |
This table illustrates the consistent observation in preclinical studies that enhanced mitochondrial metabolism in drug-resistant cancer cells correlates with increased sensitivity to this compound.
Pharmacological and Biochemical Investigations of Elesclomol Sodium
Structure-Activity Relationships Relevant to Biological Function
Elesclomol (B1671168) is a bis(thiohydrazide) amide compound. Structure-activity relationship (SAR) studies have been conducted to understand how its chemical structure relates to its biological functions. Initially identified in a screen for compounds inducing oxidative injury, elesclomol was found to be a potent inducer of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) ncats.ioebi.ac.uk.
The core structure of elesclomol allows it to chelate metal ions, and its biological activity is significantly influenced by this property. Studies comparing the activity of elesclomol complexed with different metal ions have shown that the copper(II) complex is substantially more potent than complexes formed with nickel(II) or platinum(II), indicating a crucial role for copper in its mechanism of action ncats.ioresearchgate.net. Specifically, the Cu(II)-elesclomol complex has been reported to be 34 times more potent than the Ni(II) complex and 1040-fold more potent than the Pt(II) complex in inhibiting cancer cell growth ncats.ioresearchgate.net. This highlights the specific and critical interaction between elesclomol and copper ions for its cytotoxic effects.
Copper Chelation Properties and Their Role in Elesclomol Sodium Pharmacodynamics
Elesclomol functions as a copper ionophore, meaning it facilitates the transport of copper ions across biological membranes nih.govnih.govresearchgate.net. Elesclomol preferentially chelates copper(II) ions present in the extracellular environment, forming a neutral, membrane-permeable complex nih.govnih.govacs.org. This complex, elesclomol-Cu(II), is then efficiently transported into cells nih.govresearchgate.net.
The chelation of copper by elesclomol is a key step in its pharmacodynamics. Once inside the cell, the elesclomol-Cu(II) complex is primarily transported to the mitochondria nih.govnih.govdaneshyari.com. Within the mitochondria, the copper(II) is reduced to copper(I) nih.govnih.gov. This redox reaction is crucial and triggers the generation of reactive oxygen species (ROS), leading to oxidative stress nih.govnih.govmadrigalpharma.com. The ability of elesclomol to selectively transport copper to the mitochondria and induce mitochondrial ROS production is a distinct characteristic compared to other chelators nih.gov. After releasing copper, elesclomol can be effluxed from the cell, allowing it to participate in further cycles of copper transport nih.govdaneshyari.commdpi.com.
The copper chelation properties of elesclomol are central to its proposed mechanism of action, which involves disrupting cellular redox balance and inducing oxidative stress, particularly within mitochondria ebi.ac.uknih.govdaneshyari.commadrigalpharma.com.
Intracellular Copper Homeostasis Perturbations by this compound
Elesclomol significantly perturbs intracellular copper homeostasis by increasing the intracellular and mitochondrial copper content pnas.orggoogle.compnas.org. This is a direct consequence of its function as a copper ionophore, transporting extracellular copper into the cellular compartments pnas.orgpnas.org.
The accumulation of copper within cells, particularly in the mitochondria, mediated by elesclomol, can lead to various downstream effects. Beyond the induction of oxidative stress through ROS generation, recent research has also linked elesclomol-mediated copper accumulation to a novel form of regulated cell death known as cuproptosis nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net. Cuproptosis is a copper-dependent cell death pathway distinct from apoptosis, characterized by the aggregation of lipoylated proteins in the tricarboxylic acid (TCA) cycle, mediated by the interaction of copper with ferredoxin 1 (FDX1) nih.govresearchgate.netmdpi.comacs.org. Elesclomol's ability to increase mitochondrial copper concentration and interact with components like FDX1 contributes to this pathway pnas.orgresearchgate.netacs.org.
Furthermore, elesclomol has been shown to promote the degradation of the copper transporter ATP7A in some cancer cells, which can lead to intracellular copper retention and further contribute to copper overload and subsequent cell death mechanisms like ferroptosis nih.gov. This indicates that elesclomol's impact on copper homeostasis is multifaceted, involving both increased uptake and altered intracellular distribution and regulation of copper.
Metabolic Dependence of this compound Activity
The activity of elesclomol is significantly influenced by the metabolic state of the target cells, particularly their reliance on mitochondrial metabolism researchgate.netnih.govdntb.gov.ua.
Role of Mitochondrial Metabolic Intensity
Cancer cells that exhibit a high dependence on mitochondrial metabolism are generally more sensitive to elesclomol researchgate.netnih.gov. This includes various cell types such as cancer stem cells, drug-resistant cancer cells (e.g., those resistant to proteasome inhibitors, platinum drugs, or molecularly targeted drugs), and cancer cells where glycolysis has been inhibited researchgate.netacs.orgnih.gov.
The enhanced sensitivity of these cells is linked to the mechanism of elesclomol, which targets mitochondrial function nih.govspringermedizin.de. While elesclomol does not directly inhibit the electron transport chain (ETC), it can reduce the spare respiratory capacity by affecting components of the TCA cycle springermedizin.de. The increased mitochondrial metabolic intensity in certain cancer cells makes them more vulnerable to the disruptions caused by elesclomol-mediated copper accumulation and subsequent oxidative stress or cuproptosis within the mitochondria acs.orgnih.gov.
Influence of Hypoxic Conditions on this compound Efficacy
Hypoxic conditions, often found in the microenvironment of solid tumors, can influence the efficacy of elesclomol. Hypoxia generally reduces the intensity of mitochondrial metabolism in cancer cells, promoting a shift towards glycolysis nih.govdntb.gov.ua. This metabolic shift under hypoxia can lead to decreased sensitivity to elesclomol, as its activity is tied to mitochondrial metabolic reliance nih.gov.
Clinical observations have supported this link, with studies suggesting that patients with lower serum lactate (B86563) dehydrogenase (LDH) levels, which are often associated with less tumor hypoxia and potentially higher mitochondrial metabolism, may be more sensitive to elesclomol nih.govspringermedizin.de. Conversely, elevated serum LDH levels, indicative of increased anaerobic glycolysis under hypoxic conditions, have been correlated with poorer prognosis and potentially reduced sensitivity to elesclomol nih.gov.
This compound in Disorders of Copper Metabolism
Beyond its investigation as an anticancer agent, elesclomol has shown potential for repurposing in the treatment of certain human disorders of copper metabolism nih.govresearchgate.netpnas.org. These disorders often result from genetic mutations affecting proteins involved in copper transport and delivery to essential enzymes, such as cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory chain researchgate.netpnas.org.
In conditions like Menkes disease and certain mitochondrial disorders caused by mutations in genes like COA6 and SCO2, there is a deficiency in delivering copper to critical cellular pathways, leading to impaired CcO activity and severe pathological consequences researchgate.netpnas.org. Direct copper supplementation has often been therapeutically ineffective in these cases, likely due to inefficient delivery of copper to the affected cellular compartments, particularly the mitochondria pnas.orggoogle.com.
Restoration of Mitochondrial Function in Genetic Copper Deficiency Models
Genetic defects affecting copper transport and metabolism can lead to severe disorders characterized by impaired mitochondrial function, particularly affecting cytochrome c oxidase (CcO), a key copper-dependent enzyme in the mitochondrial respiratory chain pnas.orgpnas.orgpnas.orgnih.gov. Direct copper supplementation has often proven ineffective in treating these conditions, highlighting the need for agents that can efficiently transport copper to the mitochondria google.compnas.orgpnas.orgnih.gov.
Elesclomol has demonstrated the ability to restore mitochondrial function in various genetic models of copper deficiency. Studies using yeast, zebrafish, and mammalian cell models with mutations in genes involved in copper metabolism have shown that elesclomol can rescue respiratory defects pnas.orggoogle.compnas.orgpnas.orgnih.gov. For instance, elesclomol was found to rescue the respiratory growth defect in yeast coa6Δ cells, which are deficient in a protein required for CcO assembly google.compnas.orgpnas.orgnih.gov. This rescue was observed at low nanomolar concentrations, indicating high potency google.compnas.org.
Research has shown that elesclomol treatment increases both cellular and mitochondrial copper content in copper-deficient cells google.compnas.orgpnas.org. This increased copper availability is crucial for the proper assembly and function of mitochondrial cuproenzymes.
Data from studies in Ctr1-/- cells (lacking the primary copper transporter CTR1) further support elesclomol's ability to restore mitochondrial function in copper deficiency. These cells exhibit impaired mitochondrial respiration and a metabolic shift towards glycolysis molbiolcell.org. Treatment with elesclomol rescued these phenotypes, restoring mitochondrial oxygen consumption rate and partially or fully restoring energy charge and lactate levels pnas.orgmolbiolcell.org. The rescue of mitochondrial respiration in Ctr1-/- cells by elesclomol was dependent on FDX1, underscoring the importance of this reductase in mitochondrial copper delivery by elesclomol pnas.org.
Rescue of Cytochrome c Oxidase Activity
Cytochrome c oxidase (CcO), also known as Complex IV, is the terminal enzyme of the mitochondrial electron transport chain and requires copper for its activity pnas.orgpnas.orgnih.gov. Deficiencies in CcO activity are a common feature of genetic copper deficiency disorders pnas.orgpnas.orgnih.gov.
Elesclomol has been shown to effectively rescue CcO activity in various models of copper deficiency pnas.orggoogle.compnas.orgpnas.orgnih.govoup.com. By transporting copper into the mitochondria, elesclomol provides the necessary cofactor for CcO assembly and function pnas.orggoogle.compnas.orgpnas.orgnih.gov.
Studies have demonstrated that elesclomol supplementation can restore the levels of copper-containing subunits of CcO in copper-deficient models, including zebrafish and mammalian cells with mutations in genes like SCO2 and COA6, which are involved in CcO assembly and copper delivery pnas.orggoogle.compnas.orgpnas.org. The rescue of CcO activity by elesclomol has been observed in patient-derived cells with SCO2 mutations nih.govpnas.org.
The dependence of elesclomol-mediated CcO rescue on FDX1 highlights the specific pathway by which elesclomol facilitates copper delivery for this enzyme pnas.org. In the absence of FDX1, elesclomol fails to rescue CcO abundance and activity in copper-deficient cells pnas.org.
The ability of elesclomol to restore mitochondrial function and rescue CcO activity in genetic copper deficiency models suggests its potential as a therapeutic agent for these debilitating disorders google.compnas.orgpnas.orgnih.gov.
Summary of Research Findings:
| Model System | Genetic Defect(s) | Observed Phenotypes in Deficiency | Elesclomol Effect | Key Findings | Source(s) |
| Yeast (Saccharomyces cerevisiae) | coa6Δ, sco2Δ, cox12Δ, ctr1Δ, atx1Δ, ccs1Δ, gsh1Δ, ccc2Δ, gef1Δ | Respiratory deficient growth | Rescues respiratory growth at low nanomolar concentrations. google.compnas.orgresearchgate.net Increases mitochondrial copper levels. pnas.org | Highly potent in rescuing respiratory defects. google.compnas.org Restores mitochondrial copper homeostasis. google.compnas.org | google.compnas.orgresearchgate.net |
| Zebrafish | Copper deficiency (induced or genetic models) | Impaired CcO function, reduced levels of copper-containing CcO subunits | Reinstates copper-containing subunits of CcO. pnas.org | Restores CcO assembly in a living organism model. pnas.org | pnas.org |
| Mammalian Cells (various cell lines) | CTR1-/-, SCO2 mutations, COA6 deficiency | Impaired mitochondrial respiration, reduced CcO activity, metabolic shift to glycolysis | Restores mitochondrial oxygen consumption rate. pnas.orgmolbiolcell.org Rescues CcO activity and abundance. nih.govpnas.orgpnas.org Increases cellular and mitochondrial copper. pnas.orgpnas.org Restores energy charge and lactate levels. molbiolcell.org | Rescues mitochondrial function and copper homeostasis. pnas.orgpnas.orgpnas.orgmolbiolcell.org Rescue of mitochondrial respiration and CcO dependent on FDX1. pnas.org | nih.govpnas.orgpnas.orgpnas.orgmolbiolcell.org |
| Patient-derived Fibroblasts | SCO2 mutations | Reduced CcO activity | Restores CcO activity. nih.govpnas.org | Demonstrates potential therapeutic effect in human cells with genetic copper deficiency. nih.govpnas.org | nih.govpnas.org |
Advanced Research Methodologies Applied to Elesclomol Sodium Studies
In Vitro Experimental Paradigms
In vitro studies have formed the bedrock of our understanding of elesclomol (B1671168) sodium's biological activities. These controlled laboratory experiments allow for the detailed investigation of its effects at the cellular and subcellular levels.
A variety of cell-based assays are routinely employed to assess the impact of elesclomol sodium on cell viability, proliferation, and the induction of apoptosis.
MTT and WST-1 Assays: These colorimetric assays are utilized to evaluate cell viability and proliferation. They measure the metabolic activity of cells, which is an indicator of their health and growth. In the context of this compound research, these assays have been used to determine the cytotoxic effects of the compound on various cancer cell lines.
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a cornerstone for detecting and quantifying apoptosis (programmed cell death). Annexin V binds to phosphatidylserine (B164497), a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells. Studies have shown that this compound treatment leads to an increase in Annexin V-positive cells, indicating the induction of apoptosis.
Tetramethylrhodamine, Ethyl Ester (TMRE) Assay: The TMRE assay is used to measure mitochondrial membrane potential. TMRE is a cell-permeant, fluorescent dye that accumulates in active mitochondria. A decrease in mitochondrial membrane potential is a hallmark of mitochondrial dysfunction and an early event in apoptosis. Research has demonstrated that this compound can cause a loss of mitochondrial membrane potential, as measured by a decrease in TMRE fluorescence.
| Assay | Principle | Application in this compound Studies | Key Findings |
| MTT | Measures cell viability based on the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells. | Quantifying the cytotoxic effects of this compound on cancer cells. | Demonstrates dose-dependent reduction in cell viability across various cancer cell lines. |
| WST-1 | A water-soluble tetrazolium salt is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. | Assessing cell proliferation and cytotoxicity in response to this compound treatment. | Confirms the anti-proliferative and cytotoxic properties of this compound. |
| Annexin V/PI | Detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI). | Characterizing the mode of cell death induced by this compound. | Indicates that this compound induces apoptosis rather than necrosis in cancer cells. |
| TMRE | Measures mitochondrial membrane potential using a fluorescent dye that accumulates in active mitochondria. | Investigating the impact of this compound on mitochondrial function. | Shows that this compound leads to depolarization of the mitochondrial membrane, an early apoptotic signal. |
Given that mitochondria are a primary target of this compound, a suite of biochemical assays is used to dissect its effects on mitochondrial function. A key finding is that elesclomol acts as a copper ionophore, transporting copper into the mitochondria. This leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which is a central mechanism of its anti-cancer activity.
Extracellular flux analyzers, such as the Seahorse XF platform, are instrumental in the real-time measurement of mitochondrial respiration. These instruments measure the oxygen consumption rate (OCR), providing insights into the functionality of the electron transport chain. Studies utilizing this technology have shown that this compound can disrupt mitochondrial respiration, further implicating mitochondrial dysfunction in its mechanism of action.
To gain a broader, unbiased understanding of the cellular response to this compound, researchers have employed proteomic and metabolomic approaches.
Proteomics: This involves the large-scale study of proteins, their structures, and functions. While specific, large-scale proteomic studies on this compound are not extensively detailed in the provided context, this methodology can be used to identify changes in protein expression profiles in response to drug treatment, potentially revealing novel targets and resistance mechanisms.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic analyses of elesclomol-sensitive and -resistant cancer cells have revealed significant alterations in metabolic pathways. For instance, in sensitive cells, this compound treatment has been shown to disrupt mitochondrial metabolism, leading to changes in the levels of key metabolites.
In Vivo Preclinical Model Systems
To evaluate the physiological and therapeutic effects of this compound in a whole-organism context, various in vivo preclinical models are utilized.
Genetically engineered mouse models (GEMMs) are powerful tools for studying diseases and testing novel therapeutics in a system that more closely mimics human physiology. In the context of this compound research, mouse models, including those with genetic modifications related to copper metabolism disorders such as Menkes disease, have been employed. These models have been instrumental in demonstrating the ability of elesclomol to deliver copper to tissues and alleviate disease-specific pathologies. Furthermore, xenograft models, where human tumor cells are implanted into immunodeficient mice, have been used to assess the anti-tumor efficacy of this compound in vivo.
The zebrafish (Danio rerio) has emerged as a valuable model organism for studying developmental biology and disease, including disorders of copper metabolism. nih.govpnas.orgresearchgate.netmitochondrialdiseasenews.comnih.gov Their genetic tractability and optical transparency during early development make them particularly well-suited for in vivo imaging and high-throughput screening. Zebrafish models with genetic defects in copper transport have been utilized to investigate the ability of this compound to restore copper homeostasis. nih.govpnas.orgresearchgate.netmitochondrialdiseasenews.comnih.gov These studies have shown that elesclomol can rescue copper deficiency phenotypes in these models, highlighting its potential as a therapeutic agent for copper metabolism disorders. nih.govpnas.orgresearchgate.netmitochondrialdiseasenews.comnih.gov
| Model System | Key Features | Application in this compound Studies |
| Genetically Engineered Mouse Models | - Physiologically similar to humans. - Allows for the study of disease in a whole-organism context. - Enables preclinical assessment of drug efficacy and toxicity. | - Investigating the role of elesclomol in copper metabolism disorders. - Evaluating the in vivo anti-tumor activity in xenograft models. |
| Zebrafish Models | - Rapid development and optical transparency. - High genetic homology with humans. - Suitable for high-throughput screening and in vivo imaging. | - Studying the effects of elesclomol on copper transport and homeostasis. - Assessing the ability of elesclomol to rescue copper deficiency phenotypes. |
Biophysical Techniques for this compound-Target Interactions
The elucidation of the mechanism of action of this compound at a molecular level has been significantly advanced by the application of various biophysical techniques. These methods have been instrumental in characterizing the formation of the elesclomol-copper complex, its subsequent interaction with biological targets, and the resulting downstream events.
One of the primary biophysical methods employed in the study of this compound is Electron Paramagnetic Resonance (EPR) spectroscopy . EPR is a powerful technique for studying metal complexes that contain unpaired electrons, such as the Cu(II) ion in the elesclomol-Cu(II) complex. Research has utilized EPR to confirm the presence of Cu(II) in the complex formed with elesclomol. Furthermore, comprehensive low-temperature EPR measurements have been pivotal in validating the efficient electron transfer from the reduced form of ferredoxin 1 (FDX1) to the oxidized elesclomol-Cu(II) complex, a key step in the proposed mechanism of action of elesclomol. These studies have demonstrated that the elesclomol-Cu(II) complex has a greater propensity for accepting electrons from FDX1 compared to free copper ions. EPR power saturation experiments, in conjunction with molecular docking analysis, have also provided crucial insights, indicating a significantly higher binding affinity of the elesclomol-Cu(II) complex for FDX1 over its homologue FDX2.
UV-Visible (UV-Vis) spectroscopy has also been a valuable tool in studying the interaction between elesclomol and copper ions. The formation of the elesclomol-Cu(II) complex can be monitored by observing changes in the UV-Vis absorption spectrum. This technique has been used to confirm the binding of elesclomol with copper ions, noting a significant decrease in the peak intensity at 279 nm upon complexation.
To visualize the intracellular delivery of copper by elesclomol, X-ray fluorescence microscopy has been employed. This technique allows for the direct, label-free mapping of the natural distribution of elements within a cell. Studies using this method have shown an increase in intracellular copper levels in cells treated with elesclomol, providing direct evidence of its role as a copper ionophore.
While direct studies employing Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) on this compound are not extensively reported in the reviewed literature, these techniques offer significant potential for a more detailed quantitative analysis of its binding interactions.
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ITC would be highly valuable in precisely quantifying the binding affinity between elesclomol and copper ions, as well as the interaction of the elesclomol-copper complex with its protein targets like FDX1. The thermodynamic parameters obtained from ITC could offer deeper insights into the driving forces behind these interactions.
Surface Plasmon Resonance (SPR) is another powerful biophysical technique for studying real-time biomolecular interactions. In a potential SPR experiment, a target protein like FDX1 could be immobilized on a sensor chip, and the elesclomol-copper complex would be flowed over the surface. This would allow for the determination of the association (kon) and dissociation (koff) rate constants of the binding event, from which the binding affinity (Kd) can be calculated. SPR could provide valuable kinetic data on the interaction between the elesclomol-copper complex and its target, complementing the thermodynamic data from ITC.
The application of these and other advanced biophysical techniques will continue to be crucial in refining our understanding of the molecular interactions of this compound and its mechanism of action.
| Biophysical Technique | Application in this compound Studies | Key Findings/Potential Insights |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Characterizing the elesclomol-Cu(II) complex and its interaction with FDX1. | Confirmed the presence of Cu(II) in the complex. Validated efficient electron transfer from FDX1 to the elesclomol-Cu(II) complex. Demonstrated higher binding affinity of the complex for FDX1 over FDX2. |
| UV-Visible (UV-Vis) Spectroscopy | Monitoring the formation of the elesclomol-copper complex. | Confirmed the binding of elesclomol to copper ions through changes in the absorption spectrum. |
| X-ray Fluorescence Microscopy | Visualizing intracellular copper delivery. | Provided direct evidence of increased intracellular copper levels upon treatment with elesclomol. |
| Isothermal Titration Calorimetry (ITC) | Potential Application: Quantifying the thermodynamics of binding interactions. | Could provide precise measurements of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for the interaction of elesclomol with copper and the complex with FDX1. |
| Surface Plasmon Resonance (SPR) | Potential Application: Analyzing the kinetics of binding interactions. | Could determine the association (kon) and dissociation (koff) rate constants, providing kinetic insights into the binding of the elesclomol-copper complex to its targets. |
Synthetic and Chemical Biology Approaches to Elesclomol Sodium
Design and Synthesis of Elesclomol (B1671168) Sodium Derivatives
The discovery of Elesclomol was initiated through phenotypic screening for small molecules exhibiting potent proapoptotic activity nih.gov. Subsequent structure-activity relationship (SAR) studies were instrumental in optimizing lead compounds to yield Elesclomol nih.govnih.govresearchgate.net. This process involved the synthesis and biological evaluation of various derivatives of an initial hit molecule, N'1, N'3-methanethiol-N'1, and N'3 diphenylmalonohydrazide nih.gov. These studies aimed to enhance desired properties, such as metabolic stability, which was a limitation of the lead compound nih.gov. The chemical structure of Elesclomol itself is N′1,N′3-dimethyl-N′1,N′3- bis(phenylcarbonothioyl)propanedihydrazide wikipedia.org. The sodium salt form, Elesclomol disodium, is water-soluble medkoo.comcancer.gov.
Exploration of Alternative Synthetic Pathways
Various synthetic pathways for Elesclomol have been proposed and explored nih.govresearchgate.net. Some initial methods faced limitations, such as low yields with certain starting materials nih.govresearchgate.net. The need for more general synthetic methods led to the development of alternative routes nih.govresearchgate.net.
One described pathway involves the reaction between a key intermediate, compound 7, and malonic acid using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or benzotriazol-l-yl-oxy-tris-(dimethylamino) phosphonium (B103445) hexafluorophosphate (B91526) (BOP) to produce the final product with high yield nih.gov. Intermediate 7 can be synthesized from an aldehyde and sulfur in piperidine, followed by treatment with bromoacetic acid nih.gov.
Another general synthetic method (pathway IV) involves treating methylhydrazine (compound 13) with an acyl chloride or a carboxylic acid to produce a 2-acylhydrazide (compound 15) nih.gov. Compound 15 is then selectively acylated and subsequently converted to Elesclomol nih.gov. These explorations highlight ongoing efforts to develop efficient and versatile synthetic routes for Elesclomol. A "new and convenient synthesis" of Elesclomol and its copper complex has also been described bidmc.org.
Development of Probes for Elesclomol Sodium Target Identification
Chemical biology approaches, particularly the use of specific probes, have been crucial in elucidating the mechanism of action and identifying the targets of Elesclomol. Elesclomol functions as a copper ionophore, transporting copper into cells, especially mitochondria nih.govnih.govacs.org. This leads to increased reactive oxygen species (ROS) production and oxidative stress nih.govacs.orgaacrjournals.orgmdpi.comselleckchem.comresearchgate.net.
Fluorescent probes have been widely used to monitor cellular changes induced by Elesclomol. The DCF-DA probe has been employed to measure intracellular ROS levels, showing a significant increase in fluorescence upon oxidation in Elesclomol-treated cells aacrjournals.orgselleckchem.comresearchgate.net. Mitochondrial superoxide (B77818) levels have been assessed using probes like MitoSOX Red mdpi.com. Changes in mitochondrial membrane potential, a downstream effect of Elesclomol's action, have been monitored using probes such as JC-1 and TMRE aacrjournals.orgmdpi.com.
More specific probes have been developed to investigate particular aspects of Elesclomol's mechanism. A BODIPY-based probe (BClO) was designed for the ultrasensitive imaging of hypochlorous acid (HClO) acs.orgacs.org. This probe has been successfully applied to image basal HClO in cancer cells and to monitor the time-dependent elevation of HClO levels induced by Elesclomol treatment acs.orgacs.org. This suggests a role for HClO in the oxidative stress pathway triggered by Elesclomol acs.org.
Recent research has identified Ferredoxin 1 (FDX1) as a key protein target of Elesclomol selleckchem.comresearchgate.netprobechem.compnas.orgpnas.org. Elesclomol-Cu(II) complex is a substrate for FDX1, which catalyzes the reduction of Cu(II) to Cu(I), facilitating copper release within the mitochondria researchgate.netpnas.orgpnas.org. Probes like the human glutaredoxin-1 fused to redox-sensitive green fluorescent protein 2 (Grx1-roGFP2), a ratiometric probe targeted to mitochondria, have been used to investigate changes in mitochondrial redox state related to copper release from the Elesclomol-copper complex pnas.org. These probes and chemical biology techniques are vital for dissecting the complex interactions of Elesclomol within the cellular environment and confirming its targets.
Future Directions and Emerging Research Avenues for Elesclomol Sodium
Elucidation of Residual Undefined Mechanisms of Elesclomol (B1671168) Sodium Action
While the primary mechanism of elesclomol's anticancer activity is understood to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the transport of copper into mitochondria, leading to apoptosis, several aspects of its action remain to be fully elucidated. springermedizin.denih.govmadrigalpharma.comncats.io Recent research has expanded the understanding to include other potential mechanisms such as DNA damage, cell cycle arrest, ferroptosis, and a newly characterized form of cell death called cuproptosis. springermedizin.denih.govnih.govresearchgate.net
Elesclomol functions as a copper ionophore, facilitating the entry of extracellular copper into cells, particularly targeting mitochondria. madrigalpharma.comnih.govnih.govacs.org Within the mitochondria, the elesclomol-Cu(II) complex is reduced to Cu(I), a process involving ferredoxin 1 (FDX1). nih.govnih.gov Excess mitochondrial Cu(I) can then bind to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), leading to their aggregation and subsequent cytotoxicity, characteristic of cuproptosis. nih.gov However, the precise role of iron-sulfur cluster proteins in elesclomol-induced cuproptosis warrants further investigation. springermedizin.de
Beyond cuproptosis, elesclomol-copper complexes can also contribute to cellular damage by increasing ROS levels. nih.gov Some studies suggest the possibility of FDX1-independent mechanisms contributing to intracellular copper release. nih.gov Furthermore, at higher concentrations in isolated mammalian mitochondria, elesclomol has been shown to directly impact mitochondrial bioenergetic function, including uncoupling oxidative phosphorylation and inhibiting electron transport chain activity, suggesting these could be contributing factors to its cytotoxic effects. mdpi.commdpi.com A specific mechanism that comprehensively explains the observed dependence of elesclomol's anticancer effect on both extracellular copper and the intensity of mitochondrial metabolism is still needed. springermedizin.de
Investigation of Elesclomol Sodium in Novel Preclinical Disease Models
Preclinical studies have demonstrated that elesclomol exhibits potent anticancer activity against a broad spectrum of cancer cell types. madrigalpharma.comncats.iogcs-web.comdrugbank.com Notably, it has shown significant killing effects on cancer cells that have developed resistance to conventional therapies, including cisplatin-resistant lung cancer cells, melanoma cells, vemurafenib-resistant melanoma cells, and breast cancer cells resistant to proteasome inhibitors. nih.gov This efficacy in drug-resistant models is often associated with an upregulation of mitochondrial metabolism in these cells. nih.gov
Emerging research is also exploring the activity of elesclomol in specific cancer cell populations with high metabolic demands. For instance, glioblastoma stem cells (GSCs), which heavily rely on mitochondrial respiration for energy, have shown high sensitivity to elesclomol at submicromolar concentrations in preclinical drug screens. springermedizin.denih.gov
Beyond its primary focus in oncology, the therapeutic potential of elesclomol is being investigated in preclinical models of other diseases where copper homeostasis or oxidative stress plays a significant role. These include studies exploring its effects in tuberculosis and SARS-CoV-2 infection, as well as other disorders associated with copper dysregulation. nih.govresearchgate.net In preclinical studies involving Mycobacterium tuberculosis (Mtb), elesclomol demonstrated increased activity in the presence of copper, potentially linked to enhanced ROS generation and copper uptake by the bacteria. mdpi.com
Strategies for Enhancing this compound Selective Toxicity
A key aspect of elesclomol's therapeutic promise lies in its hypothesized selective toxicity towards cancer cells, which often exhibit elevated basal levels of ROS and a reduced capacity to handle further oxidative stress compared to normal cells. madrigalpharma.comgcs-web.comnih.gov In vitro studies have generally shown minimal effects of elesclomol on most normal cell types. gcs-web.com
Future research directions are focused on strategies to further enhance this selective toxicity. A promising avenue involves the investigation of molecules designed to release elesclomol specifically within the tumor microenvironment, potentially triggered by factors unique to cancer cells, such as their heightened sensitivity to ROS. nih.gov
Identifying and targeting cancer types with high mitochondrial metabolism is also crucial for optimizing elesclomol's efficacy and selectivity. Biomarkers, such as lactate (B86563) dehydrogenase (LDH) levels, are being explored as potential indicators of patient sensitivity to elesclomol. springermedizin.denih.govnih.govnih.govresearchgate.net Elevated LDH levels are often associated with tumor hypoxia and a greater reliance on glycolysis, conditions under which elesclomol's activity, which requires active mitochondrial respiration, is diminished. nih.govnih.gov Therefore, patients with normal or low baseline LDH levels may be more responsive to elesclomol-based therapies. nih.govnih.gov
Furthermore, combining elesclomol with other therapeutic agents is being investigated as a strategy to enhance its anticancer efficacy and potentially improve selectivity. Preclinical studies have shown synergistic anti-tumor activity when elesclomol is combined with agents like paclitaxel (B517696) and docetaxel. nih.gov Combinations with platinum compounds, proteasome inhibitors, molecularly targeted drugs, or glycolysis inhibitors are also being explored, with the rationale that targeting glycolysis could push cancer cells towards a greater reliance on mitochondrial metabolism, thereby increasing their vulnerability to elesclomol. nih.govnih.govresearchgate.net
Repurposing this compound Beyond Cancer Therapy
While initially developed as an anticancer agent, the unique mechanism of action of elesclomol, particularly its role as a copper ionophore and inducer of oxidative stress, suggests potential applications in diseases beyond cancer. Emerging research is actively exploring these possibilities.
Investigations are underway to evaluate the therapeutic utility of elesclomol in treating infectious diseases such as tuberculosis and viral infections like SARS-CoV-2, as well as other conditions linked to dysregulated copper metabolism. nih.govresearchgate.net Preclinical data indicating increased activity against Mtb in the presence of copper highlights the potential for repurposing elesclomol in antibacterial strategies. mdpi.com Further research is needed to fully understand the mechanisms and efficacy of elesclomol in these non-cancer indications.
Application of this compound in Advanced Drug Delivery Systems (e.g., Nanomedicines, ADCs for preclinical studies)
The clinical application of elesclomol has faced challenges, partly due to its pharmacokinetic profile. nih.gov To overcome these limitations and improve its therapeutic index, the application of advanced drug delivery systems is a significant area of ongoing preclinical research.
Nanomedicine approaches are being explored to modify the pharmacological properties of elesclomol, aiming to enhance its stability, improve its absorption, and increase its accumulation within tumors. nih.gov Nanoscale delivery systems can offer advantages such as targeted delivery and controlled release, potentially reducing exposure to normal tissues and minimizing off-target effects. Preclinical studies investigating the co-delivery of CuO nanoparticles and elesclomol, for example, have shown potential for enhanced ROS production and increased cytotoxicity in cancer cells compared to elesclomol alone. acs.org
Another promising strategy involves the development of antibody-drug conjugates (ADCs) utilizing elesclomol as the cytotoxic payload. nih.gov ADCs combine the specificity of monoclonal antibodies, which can selectively bind to antigens overexpressed on cancer cells, with potent cytotoxic agents. njbio.comresearchgate.net By conjugating elesclomol to a tumor-targeting antibody, it may be possible to deliver the drug more directly to cancer cells, thereby increasing its therapeutic efficacy while reducing systemic toxicity and broadening the therapeutic window. nih.gov Preclinical studies with ADCs carrying different payloads have demonstrated the potential of this approach for targeted drug delivery and improved tolerability. swissbiotech.org Further preclinical investigations are needed to evaluate the feasibility and efficacy of elesclomol-based ADCs.
Q & A
Q. What is the mechanism by which elesclomol sodium induces oxidative stress in cancer cells?
Elesclomol triggers oxidative stress by binding extracellular copper (Cu²⁺), forming a complex that undergoes redox cycling within cancer cells. This process generates reactive oxygen species (ROS), particularly in mitochondria, overwhelming cellular antioxidant defenses like glutathione (GSH). Flow cytometry using ROS-specific probes (e.g., carboxy-dichlorofluorescin) and GSH detection (monobromobimane) confirms ROS accumulation and redox imbalance . Antioxidants such as N-acetylcysteine can reverse these effects, validating oxidative stress as the primary mechanism .
Q. Which apoptosis pathways are activated by this compound in preclinical models?
Elesclomol induces non-apoptotic, copper-dependent cell death via mitochondrial ROS overload. Unlike classical apoptosis, this pathway does not consistently activate stress-responsive MAP kinases (e.g., p38, SAPK/JNK). Instead, mitochondrial membrane depolarization (measured via DiIC(1)5 staining) and loss of membrane integrity (propidium iodide exclusion) are hallmarks . Proteomic analyses in melanoma cells reveal downregulation of mitochondrial respiratory chain components, linking ROS to energy collapse and apoptosis .
Q. How does copper availability influence elesclomol's anticancer activity?
Elesclomol requires copper to exert cytotoxicity. It binds serum copper, facilitates its transport into cells, and catalyzes Cu²⁺ → Cu⁺ reduction, generating ROS. Copper chelators (e.g., tetrathiomolybdate) abolish this effect, while copper supplementation enhances drug potency. In copper-deficient models, elesclomol restores cytochrome oxidase activity, demonstrating its dual role as a copper ionophore and redox modulator .
Advanced Research Questions
Q. Why do AML cell lines exhibit variable sensitivity to elesclomol despite similar ROS induction?
Heterogeneity arises from differences in baseline antioxidant capacity and mitochondrial function. For example:
- OCI-AML2 cells show rapid GSH depletion and ROS accumulation.
- OCI-M2 cells transiently increase GSH to counteract ROS, delaying death.
- MV4-11 cells exhibit mitochondrial depolarization without ROS, suggesting alternative mechanisms. Flow cytometry and metabolic profiling (e.g., Seahorse assays) are critical for dissecting these variances .
Q. What biomarkers predict elesclomol efficacy in clinical trials?
Lactate dehydrogenase (LDH) levels correlate with therapeutic response. High LDH (indicative of glycolytic metabolism) reduces efficacy, as elesclomol targets oxidative phosphorylation. In AML trials, patients with LDH ≤0.8×ULN showed better outcomes. Preclinical models under hypoxia or with LDH overexpression confirm diminished activity, guiding patient stratification .
Q. How can elesclomol be optimized for combination therapies?
Synergy with temozolomide (TMZ) in glioblastoma xenografts involves ROS amplification and DNA damage. Dose-escalation studies in AML combined with paclitaxel show enhanced apoptosis via parallel stress pathways. Experimental design should prioritize sequential dosing (e.g., elesclomol first to prime ROS) and use ROS-sensitive reporters (e.g., H2DCFDA) to monitor synergy .
Q. Can elesclomol be repurposed for copper metabolism disorders?
In zebrafish and yeast models of copper deficiency, elesclomol rescues cytochrome oxidase defects by delivering copper to mitochondria. Human fibroblasts with SCO2 mutations (impaired copper trafficking) show restored enzyme activity at nanomolar concentrations. Clinical repurposing requires pharmacokinetic adjustments to maintain sub-toxic copper levels .
Q. What experimental models best capture elesclomol's tissue-specific effects?
- In vitro: Use 3D tumor spheroids to mimic hypoxia-driven resistance.
- In vivo: Zebrafish models (e.g., sco2 mutants) for copper metabolism studies.
- Proteomics: SILAC-based quantification in melanoma cells identifies mitochondrial proteins as key targets .
Methodological Considerations
- ROS Measurement: Combine flow cytometry (cell-level) with mitoSOX Red (mitochondria-specific) for spatial resolution .
- Copper Chelation: Validate using inductively coupled plasma mass spectrometry (ICP-MS) to quantify intracellular copper .
- Transcriptomics: RNA-seq after elesclomol treatment reveals oxidative stress response genes (e.g., HMOX1, SLC7A11) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
